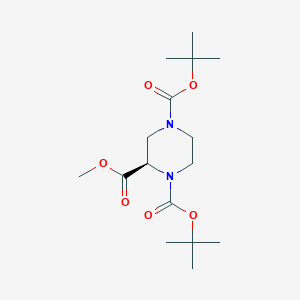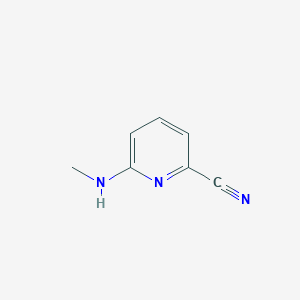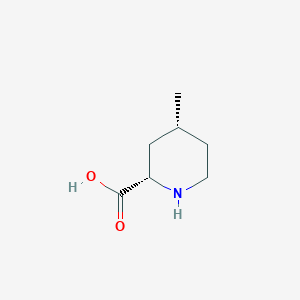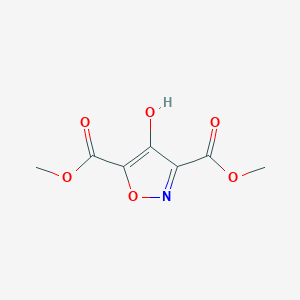![molecular formula C9H17NO2 B1425400 2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1481966-15-7](/img/structure/B1425400.png)
2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane
Overview
Description
“2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The compound is stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane” is 1S/C9H17NO2/c1-8-6-10-7-9(12-8)2-4-11-5-3-9/h8,10H,2-7H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 171.24 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis through Prins Cascade Cyclization : A novel process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, marking the first synthesis of spiromorpholinotetrahydropyran derivatives via a Prins bicyclization (Reddy et al., 2014).
- Crystal Structure and Thermodynamic Properties : A 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety was studied for its crystal structure and thermodynamic properties, providing insights into molecular structure and behavior (Zeng, Wang, & Zhang, 2021).
- X-ray Diffraction Analysis : Single crystal X-ray diffraction was used to analyze the structure of a derivative, revealing the orientation of substituents in the dioxopyran ring (Kirillov, Melekhin, & Aliev, 2010).
Synthesis of Derivatives and Related Compounds
- Synthesis of 3,7-Diazaspiro Derivatives : Research into the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile led to the synthesis of new 3,7-diazaspiro derivatives (Khrustaleva et al., 2018).
- Enantioselective Total Syntheses of Alkaloids : The molecule was used in the enantioselective syntheses of naturally occurring alkaloids, highlighting its role in the synthesis of biologically active compounds (Pandey, Kumara, Burugu, & Puranik, 2011).
- Synthesis of Chiral Spiroacetals from Carbohydrates : The molecule's derivatives have been synthesized from carbohydrates, demonstrating its application in creating chiral spiroacetals (Martín, Salazar, & Suárez, 1995).
Biological Activity and Pharmacological Properties
- Bioactivity of 1,9-diazaspiro[5.5]undecanes : A review discussed the biological activity of 1,9-diazaspiro[5.5]undecanes, indicating potential applications in treating various disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
- Natural Occurrence and Pharmacological Properties : Research on marine-derived psammaplysins, which have a similar structural backbone, revealed significant biological properties, suggesting potential pharmacological applications (Youssef & Shaala, 2022).
properties
IUPAC Name |
2-methyl-1,9-dioxa-4-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8-6-10-7-9(12-8)2-4-11-5-3-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEHLGNNRIJKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(O1)CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)

![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)
![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)

